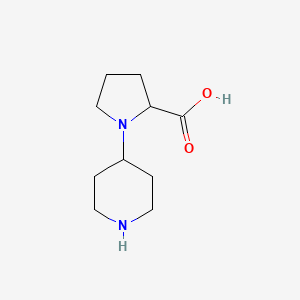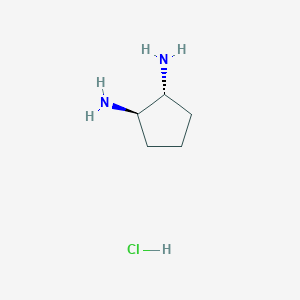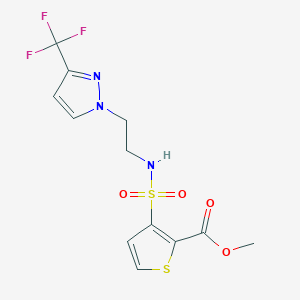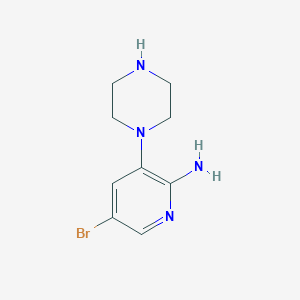
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves various intra- and intermolecular reactions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a pyrrolidine ring with a carboxylic acid group .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 346.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .Applications De Recherche Scientifique
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid is used in a variety of scientific research applications. It has been used as a precursor to the synthesis of various pharmaceuticals, pesticides, and other compounds. It has also been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of various N-heterocyclic carbenes and as a catalyst in the synthesis of polymers.
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways to exert their therapeutic effects . For instance, some piperidine derivatives have been found to inhibit the proliferation and metastasis of various types of cancers .
Biochemical Pathways
Piperidine derivatives have been found to affect a wide variety of biological activities .
Pharmacokinetics
The compound has a molecular weight of 19826 , which could influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that temperature could influence its stability.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. It is a relatively stable compound, with a relatively low melting point, and is soluble in both water and ethanol. It is also relatively inexpensive and readily available. However, it is not very soluble in organic solvents, and it can be difficult to handle in the laboratory due to its hygroscopic nature.
Orientations Futures
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid has a variety of potential future applications. It can be used as a precursor to the synthesis of various pharmaceuticals, pesticides, and other compounds. It can also be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a ligand in coordination chemistry. Additionally, it could be used in the synthesis of various N-heterocyclic carbenes and as a catalyst in the synthesis of polymers. It could also be used in the development of new materials, such as polymers, for use in a variety of industries. Finally, it could be used in the development of new drugs, as well as in the development of new methods for the synthesis of existing drugs.
Méthodes De Synthèse
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid can be synthesized by three methods: the direct condensation of piperidine with formaldehyde, the reaction of piperidine with ethyl formate, and the reaction of piperidine with ethyl acetoacetate. In the direct condensation method, piperidine and formaldehyde are reacted in the presence of an acid catalyst to produce this compound. In the reaction of piperidine with ethyl formate, piperidine is reacted with ethyl formate in the presence of an acid catalyst to produce this compound. In the reaction of piperidine with ethyl acetoacetate, piperidine is reacted with ethyl acetoacetate in the presence of an acid catalyst to produce this compound.
Safety and Hazards
Propriétés
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKVFFVSKMJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)


![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)





![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
![3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2947423.png)